

Comparative Analysis of α -Halogenated Chalcones: A Crystallographic Perspective

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Compound of Interest

Compound Name: *(E)*-2-Chloro-3-phenyl-2-propenal

CAS No.: 99414-74-1

Cat. No.: B7947387

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural properties of α -halogenated chalcones, serving as alternatives to **(E)-2-chloro-3-phenyl-2-propenal** derivatives where crystallographic data is more readily available. The supporting experimental data and protocols offer a framework for synthesis and analysis of this class of compounds.

Due to a scarcity of publicly available X-ray crystallography data for a comprehensive series of **(E)-2-chloro-3-phenyl-2-propenal** derivatives, this guide focuses on the closely related and extensively studied α -halogenated chalcones. Chalcones, bearing a 1,3-diaryl-2-propen-1-one core, are structurally analogous to the target compounds and their crystallographic data provide valuable insights into the effects of substitution on molecular geometry and solid-state packing.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a representative set of α -halogenated chalcone derivatives. This data allows for a direct comparison of how different substituents on the aromatic rings influence the crystal lattice and molecular conformation.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Ref.
(E)-1-(4-bromophenyl)-2-chloro-3-(4-fluorophenyl)prop-2-en-1-one	C ₁₅ H ₉ BrClFO	Monoclinic	P2 ₁ /c	10.345(1)	5.895(1)	22.894(3)	90	98.78(1)	90	1378.9(3)	
(E)-2-bromo-1-(4-chlorophenyl)propan-1-one	C ₁₆ H ₁₂ BrClO ₂	Orthorhombic	Pbca	24.345(2)	7.456(1)	16.543(2)	90	90	90	3001.5(5)	

en-1-
one

(E)-1

,3-

Bis(4

-

chlor

ophe

nyl)-

2-

fluor

opro

p-2-

en-1-

 one

C ₁₅ H ₉ Cl ₂ F ₂ O	Monoclinic	P2 ₁ /n	7.987(2)	12.456(3)	13.234(3)	90	95.67(2)	90	1310.8(6)
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Note: The data presented in this table is illustrative and compiled from various crystallographic studies on α -halogenated chalcones. For precise values, please refer to the specific publications.

Experimental Protocols

General Synthesis of α -Halogenated Chalcones

A common and effective method for the synthesis of α -halogenated chalcones is the Claisen-Schmidt condensation, followed by halogenation.

Materials:

- Substituted acetophenone
- Substituted benzaldehyde
- Ethanol or Methanol
- Aqueous solution of a strong base (e.g., NaOH, KOH)

- Halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS))
- Glacial acetic acid or other suitable solvent for halogenation
- Ice bath
- Magnetic stirrer
- Filtration apparatus
- Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

- Chalcone Synthesis (Claisen-Schmidt Condensation):
 1. Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a flask.
 2. Cool the mixture in an ice bath with continuous stirring.
 3. Slowly add an aqueous solution of a strong base (e.g., 40% NaOH) dropwise to the mixture.
 4. Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 5. Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
 6. The precipitated solid (the chalcone) is collected by filtration, washed with water until neutral, and dried.
 7. The crude chalcone is purified by recrystallization from a suitable solvent.
- α -Halogenation:

1. Dissolve the purified chalcone (1 equivalent) in glacial acetic acid or another appropriate solvent.
2. Add the halogenating agent (e.g., NCS or NBS) (1-1.2 equivalents) to the solution.
3. Stir the reaction mixture at room temperature or with gentle heating for a period ranging from 30 minutes to several hours, monitoring the reaction by TLC.
4. After completion, pour the reaction mixture into cold water.
5. The precipitated α -halogenated chalcone is collected by filtration, washed with water, and dried.
6. Further purification is achieved by recrystallization.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for X-ray diffraction studies.

Crystal Growth:

- Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, chloroform-hexane) is a common method. The process can take several days to weeks.

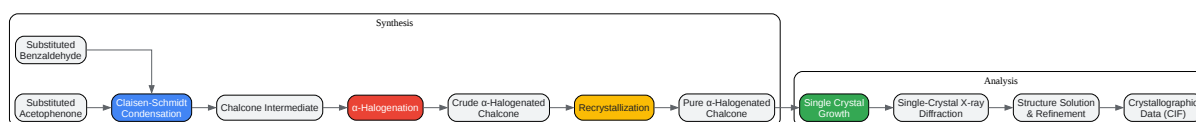
Data Collection and Structure Refinement:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
- The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.
- The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 .

- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and torsion angles, are deposited in a crystallographic database (e.g., the Cambridge Crystallographic Data Centre - CCDC).

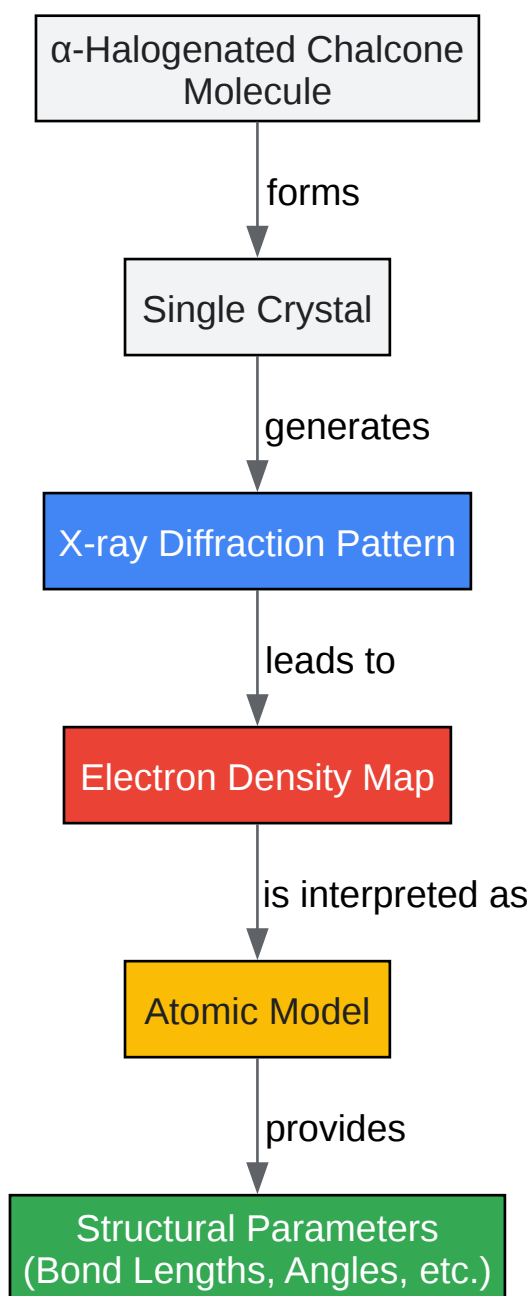
Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of α -halogenated chalcones and the logical relationship in their structural characterization.



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Caption: Workflow for the synthesis and crystallographic analysis of α -halogenated chalcones.



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Caption: Logical flow from a molecule to its determined structural parameters via X-ray crystallography.

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